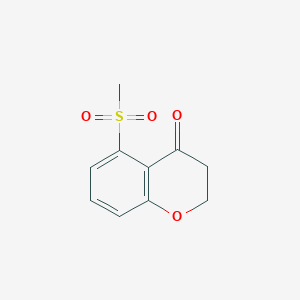

5-(Methylsulfonyl)chroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

5-methylsulfonyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H10O4S/c1-15(12,13)9-4-2-3-8-10(9)7(11)5-6-14-8/h2-4H,5-6H2,1H3 |

InChI Key |

HNHCUZRWIWHVPT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C(=O)CCO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methylsulfonyl Chroman 4 One and Analogues

Established Synthetic Routes for the Chroman-4-one Ring System

A variety of synthetic strategies have been developed to construct the chroman-4-one core. These methods offer different advantages in terms of substrate scope, efficiency, and functional group tolerance.

Base-Mediated Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition Approaches

Base-catalyzed intramolecular aldol condensation is a classical and effective method for the formation of cyclic compounds. libretexts.orgorganicchemistrytutor.comlibretexts.orgyoutube.com In the context of chroman-4-one synthesis, this typically involves a dicarbonyl compound that, upon treatment with a base, undergoes an intramolecular reaction to form the heterocyclic ring. The process begins with the formation of an enolate, which then acts as a nucleophile, attacking the second carbonyl group within the same molecule. libretexts.orgorganicchemistrytutor.comlibretexts.orgyoutube.com For the synthesis of chroman-4-ones, this would generally involve a precursor molecule containing both a ketone and an ester or another carbonyl-like functional group that can cyclize to form the desired six-membered ring. The thermodynamic stability of five- and six-membered rings often drives these reactions to favor cyclization. libretexts.org

A related and powerful strategy is the intramolecular oxa-Michael addition. This reaction involves the cyclization of a substrate containing a phenolic hydroxyl group and an α,β-unsaturated carbonyl moiety. The phenolic oxygen, acting as a nucleophile, attacks the β-carbon of the unsaturated system, leading to the formation of the chroman-4-one ring. This method is particularly useful for the asymmetric synthesis of chroman derivatives when employing chiral catalysts.

Radical Cascade Cyclization Reactions for Chroman-4-one Synthesis

Radical cascade reactions have emerged as a powerful tool for the synthesis of complex molecules in a single step. For the construction of chroman-4-ones, this typically involves the generation of a radical species that initiates a cascade of cyclization events. These reactions often proceed under mild conditions and exhibit high functional group tolerance.

Palladium-Catalyzed Synthetic Strategies for Chroman-4-one and Chromone (B188151) Derivatives

Palladium catalysis has been extensively utilized in the synthesis of chroman-4-ones and their oxidized counterparts, chromones. These methods often involve cross-coupling reactions to construct key carbon-carbon or carbon-heteroatom bonds.

Samarium-Mediated Reformatsky Reactions in Chroman-4-one Functionalization

Samarium(II) iodide (SmI2) is a versatile single-electron reducing agent that has found widespread use in organic synthesis. nih.govnih.govthieme-connect.de The SmI2-mediated Reformatsky reaction involves the reductive cleavage of a heteroatom-containing substituent adjacent to a carbonyl group to form a samarium(III) enolate. nih.gov This enolate can then react with a carbonyl compound in an aldol-type fashion. nih.gov While broadly applied, its specific use in the direct functionalization of the chroman-4-one ring system is a developing area. The reactivity of SmI2 is often enhanced by the use of co-solvents like HMPA or TPPA. wikipedia.org

The general mechanism involves the formation of a ketyl radical upon single-electron transfer from SmI2 to a carbonyl group, which can then undergo further reactions. nih.govwikipedia.org

Mannich Reactions for the Introduction of Functional Groups

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde, and a primary or secondary amine. researchgate.net This reaction is a powerful tool for introducing aminomethyl groups into a molecule. In the context of chroman-4-ones, the Mannich reaction can be used to functionalize the 3-position of the ring. Proline and its derivatives have been shown to be effective catalysts for asymmetric Mannich reactions, leading to the formation of chiral chroman-4-one derivatives. researchgate.net

Targeted Synthesis of 5-(Methylsulfonyl)chroman-4-one

A direct and efficient method for the synthesis of this compound has been reported through a one-pot tandem reaction. researchgate.net This approach utilizes the coupling of the methyl group in 2-hydroxy acetophenone (B1666503) with dimethyl sulfoxide (B87167) (DMSO). researchgate.net In this innovative procedure, DMSO serves multiple roles as a solvent, a dual synthon, and an oxidizing agent. researchgate.net

The reaction is facilitated by a magnetic Ag–Cu metal-organic framework (MOF) as a bimetallic catalyst. researchgate.net This method represents a significant advancement in the synthesis of this specific analogue, offering a streamlined process from readily available starting materials.

| Starting Material | Reagents | Product | Reference |

| 2-Hydroxy acetophenone | Dimethyl sulfoxide (DMSO), magnetic Ag–Cu MOF | This compound | researchgate.net |

Regioselective Functionalization and Derivatization Strategies for this compound Analogues

Regioselective functionalization allows for the precise introduction of various substituents at specific positions of the this compound framework, enabling the systematic exploration of structure-activity relationships.

The methylsulfonyl group at the C-5 position is a strong electron-withdrawing group and can influence the reactivity of the entire molecule. While direct modification of the sulfonyl group itself can be challenging, several strategies can be envisaged based on established sulfone chemistry.

One potential approach involves the reduction of the sulfonyl group to a sulfinyl or thioether moiety, which can then be further functionalized. However, such reductions often require harsh conditions that may not be compatible with the chroman-4-one core.

A more plausible strategy for derivatization involves reactions at the methyl group of the methylsulfonyl moiety. Deprotonation of the α-carbon to the sulfone can generate a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents, effectively elongating or branching the methyl group.

Another approach is the desulfonylation, which involves the cleavage of the C-S bond. This can be achieved under certain reductive conditions or through metal-catalyzed processes, leading to the formation of a C-H bond at the C-5 position or enabling the introduction of other functional groups via cross-coupling reactions.

The chroman-4-one scaffold offers multiple sites for the introduction of substituents, allowing for extensive structural diversification.

C-2 and C-3 Positions:

The C-2 and C-3 positions of the dihydropyranone ring are common sites for modification. A versatile method for introducing substituents at the C-2 position is the base-promoted condensation of the precursor 2'-hydroxy-5'-(methylsulfonyl)acetophenone with various aldehydes. sgbaukrc.ac.inacs.orgnih.gov This reaction proceeds via an aldol condensation followed by an intramolecular oxa-Michael addition to furnish 2-substituted chroman-4-ones.

Functionalization at the C-3 position can be achieved through several methods. Bromination of the C-3 position of a 2-substituted chroman-4-one can be accomplished, and the resulting 3-bromo derivative serves as a key intermediate for introducing a variety of substituents via nucleophilic substitution reactions. researchgate.net Furthermore, Mannich reactions can be employed to introduce aminomethyl groups at the C-3 position. researchgate.net

C-6 and C-8 Positions:

The aromatic ring of the chroman-4-one scaffold can also be functionalized, primarily at the C-6 and C-8 positions, which are ortho and para to the phenolic oxygen of the precursor. Electrophilic aromatic substitution reactions such as halogenation or nitration can be employed to introduce substituents at these positions, typically before the cyclization to form the chroman-4-one ring. For instance, the use of appropriately substituted 2'-hydroxyacetophenones allows for the synthesis of chroman-4-ones with desired substitution patterns on the aromatic ring. sgbaukrc.ac.inacs.orgnih.gov The presence of the electron-withdrawing methylsulfonyl group at C-5 will direct incoming electrophiles primarily to the C-7 position.

| Position | Functionalization Strategy | Reagents/Conditions | Resulting Substituents |

| C-2 | Aldol condensation/oxa-Michael addition | Aldehydes, Base (e.g., DIPA), Microwave irradiation | Alkyl, Aryl groups |

| C-3 | Bromination followed by nucleophilic substitution | NBS, then various nucleophiles (e.g., amines, alkoxides) | Bromo, Amino, Alkoxy, etc. |

| C-3 | Mannich reaction | Formaldehyde, Secondary amine, Acid/Base catalyst | Aminomethyl groups |

| C-6, C-8 | From substituted 2'-hydroxyacetophenones | Halogenating agents, Nitrating agents on precursor | Halogen, Nitro groups |

Development of Novel and Efficient Synthetic Pathways for Complex this compound Architectures

The construction of more complex molecular architectures based on the this compound scaffold necessitates the development of novel and efficient synthetic pathways.

One promising approach is the use of cascade or tandem reactions, which allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. For instance, a one-pot synthesis of methyl sulfone chroman-4-ones has been reported, involving the coupling of the methyl group in a 2-hydroxy acetophenone with dimethyl sulfoxide (DMSO). researchgate.net While the specific substitution pattern was not detailed for the 5-position, such a strategy could potentially be adapted.

Another avenue for creating complex architectures involves multi-component reactions (MCRs). An L-proline-mediated multi-component reaction between 2-substituted chroman-4-ones, N-methylenebenzylamine, and a catalytic amount of proline has been shown to produce novel tricyclic chroman-4-one tetrahydropyrimidine (B8763341) derivatives. researchgate.net Applying such a reaction to a this compound derivative could lead to novel and complex heterocyclic systems.

Furthermore, the development of C-H functionalization strategies for the chroman-4-one core holds significant promise for the late-stage modification of the this compound scaffold. yale.edu While the electron-withdrawing nature of the methylsulfonyl group might deactivate the aromatic ring towards certain C-H activation methods, tailored catalytic systems could overcome this challenge and enable the direct introduction of various functional groups at otherwise unreactive positions.

| Synthetic Approach | Description | Potential Application to 5-(MeSO2)-chroman-4-one |

| Cascade/Tandem Reactions | Multiple bond-forming reactions in a single pot. | Rapid construction of the core structure or fused ring systems. |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction. | Generation of highly complex derivatives with diverse functionalities. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-X bond. | Late-stage diversification of the scaffold at various positions. |

Structure Activity Relationship Sar Studies of 5 Methylsulfonyl Chroman 4 One Derivatives

Influence of the Core Chroman-4-one Scaffold on Modulatory Activities

The chroman-4-one scaffold, consisting of a benzene (B151609) ring fused to a dihydropyranone ring, is a fundamental building block in medicinal chemistry. nih.govresearchgate.netnih.gov This core structure is not merely a passive carrier for active substituents but plays an active role in the biological activity of its derivatives. The absence of the C2-C3 double bond, which distinguishes it from the related chromone (B188151) scaffold, results in significant variations in chemical properties and biological activities. researchgate.netnih.gov

The chroman-4-one structure is considered a "privileged structure" because its derivatives are capable of binding to a variety of biological targets, demonstrating a broad spectrum of activities. nih.govnih.govacs.org The inherent properties of the scaffold, including its three-dimensional conformation and the presence of the carbonyl group and ether oxygen, are crucial for its interactions with biological macromolecules. nih.govacs.org For instance, the carbonyl group at position 4 is often involved in hydrogen bonding interactions with receptor sites, an essential feature for potent inhibitory activity in many cases. nih.gov

Specific Contribution of the Methylsulfonyl Group at Position 5 to Biological Efficacy

While direct studies on 5-(methylsulfonyl)chroman-4-one are limited, the influence of substituents at the C-5 position of the broader chromone and chroman-4-one family has been shown to be significant for biological activity. For example, a chromone derivative with a bulky 4-bromobenzyloxy substituent at position 5 was found to be a potent and selective inhibitor of the breast cancer resistance protein (ABCG2). nih.gov This finding underscores the importance of the C-5 position in modulating interactions with specific biological targets. nih.gov

Systematic Evaluation of Substituent Effects at Key Chroman-4-one Positions

The biological activity and selectivity of chroman-4-one derivatives can be systematically optimized by introducing various substituents at key positions on the heterocyclic ring.

Impact of C-2 Substitutions on Activity and Selectivity

The C-2 position of the chroman-4-one scaffold is a frequent site for modification, and the nature of the substituent at this position has a profound impact on biological activity and selectivity. gu.se Studies on sirtuin 2 (SIRT2) inhibitors have shown that an alkyl chain at the C-2 position is crucial for potent inhibition. acs.org

The length and nature of this alkyl chain are also important. For instance, in a series of 2-alkyl-substituted chroman-4-ones, a pentyl group was found to be more effective for SIRT2 inhibition than a heptyl or propyl group. acs.org The introduction of more polar groups, such as an ethylene (B1197577) glycol side chain or a terminal hydroxyl group, led to a significant decrease in inhibitory activity. acs.org This suggests that a degree of lipophilicity at the C-2 position is favorable for this particular target.

Furthermore, the stereochemistry at the C-2 position can also influence activity, although in some cases, the difference between enantiomers is minor. acs.org The introduction of bulky aromatic or heterocyclic rings at C-2 can also modulate activity, with some moieties leading to moderate inhibition, indicating that the size and nature of the substituent need to be carefully balanced to fit within the binding pocket of the target enzyme. acs.org

Role of C-3 Substitutions in Modulating Biological Interactions

The C-3 position of the chroman-4-one ring offers another strategic point for structural modification to modulate biological activity. A variety of substituents have been introduced at this position, leading to compounds with diverse pharmacological profiles. gu.se

For example, the introduction of a benzylidene group at the C-3 position has been a common strategy to generate compounds with a range of biological activities. researchgate.net Spiro-pyrazolines have been synthesized from 3-benzylidenechromanones, and these derivatives have shown enhanced cytotoxic activity against cancer cell lines compared to their parent compounds. researchgate.net This highlights that the C-3 position can be a key anchor point for larger, more complex moieties that can extend into and interact with specific regions of a biological target.

Effects of Substitutions at C-6 and C-8 Positions

Substituents on the aromatic ring of the chroman-4-one scaffold, particularly at the C-6 and C-8 positions, play a critical role in modulating biological efficacy. nih.govacs.org In the context of SIRT2 inhibition, the presence of substituents at these positions is essential for activity, as the unsubstituted 2-pentylchroman-4-one was found to be inactive. acs.org

Specifically, larger, electron-withdrawing groups at the C-6 and C-8 positions have been shown to be favorable for potent SIRT2 inhibition. nih.govacs.orgnih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor. nih.govresearchgate.net The electronic nature of these substituents is critical, with electron-poor chroman-4-ones generally exhibiting higher potency as inhibitors than their electron-rich counterparts. nih.gov

Structure-activity relationship studies have indicated that the substituent at the C-6 position may be more critical for activity than the one at the C-8 position. nih.gov The removal of a substituent at C-6 led to a significant drop in potency, highlighting its importance in the interaction with the target enzyme. nih.gov

Rational Design Principles for Optimizing this compound Analogues

The rational design of optimized this compound analogues should be guided by the established structure-activity relationships of the broader chroman-4-one class, while considering the specific electronic and steric properties of the methylsulfonyl group at the C-5 position. gu.senih.gov

Key principles for optimization include:

Modification of the C-2 Substituent: Given the demonstrated importance of the C-2 position, introducing a variety of alkyl and aryl substituents would be a primary strategy. The length, branching, and polarity of these substituents should be systematically varied to probe the binding pocket of the target of interest.

Exploration of C-3 Substitutions: The C-3 position can be functionalized to introduce diverse groups that can form additional interactions with the target. This could involve the introduction of hydrogen bond donors and acceptors or larger hydrophobic moieties.

Fine-tuning of Aromatic Ring Substituents: While the C-5 position is occupied by the methylsulfonyl group, further substitutions at the C-6, C-7, and C-8 positions should be explored. The introduction of other electron-withdrawing or electron-donating groups could be used to modulate the electronic properties of the aromatic ring and optimize binding affinity and selectivity.

Stereochemical Considerations: For analogues with a chiral center at C-2, the individual enantiomers should be synthesized and evaluated, as stereochemistry can play a crucial role in biological activity.

By systematically applying these design principles, it should be possible to develop novel this compound analogues with enhanced potency and selectivity for a desired biological target.

Stereochemical and Conformational Analysis in Relation to SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of this compound derivatives are pivotal in defining their interaction with biological targets and, consequently, their structure-activity relationship (SAR). The chroman-4-one scaffold, while seemingly simple, possesses subtle yet critical stereochemical and conformational features that can be significantly influenced by its substitution pattern.

A key stereochemical aspect of this compound derivatives arises when a substituent is introduced at the C2 position, creating a chiral center. This results in the existence of two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. These enantiomers can exhibit markedly different biological activities, as one may have a more favorable spatial arrangement for interacting with a chiral biological target. For instance, in related chroman-4-one series, it has been observed that the biological activity often resides predominantly in one enantiomer. While specific data on this compound derivatives is limited, the principle of stereoselectivity is a cornerstone of medicinal chemistry.

The dihydropyrone ring of the chroman-4-one system is not planar and can adopt various conformations, such as a half-chair or a twist-boat. The presence of the bulky 5-methylsulfonyl group can be expected to influence the conformational equilibrium, potentially favoring a conformation that minimizes steric hindrance. This preferred conformation will dictate the spatial orientation of substituents, particularly at the C2 and C3 positions, which is critical for target interaction. Conformational restriction, a strategy to lock the molecule in a bioactive conformation, has been shown to be effective in improving the pharmacokinetic properties of other chroman derivatives. acs.org

For example, consider a hypothetical series of 2-substituted this compound derivatives. The (R) and (S) enantiomers could be separated and tested for their inhibitory activity against a particular enzyme. The results might resemble the illustrative data in the table below, where one enantiomer shows significantly higher potency.

Illustrative Biological Activity of Hypothetical 2-Substituted this compound Enantiomers

| Compound | Substituent at C2 | Enantiomer | Inhibitory Concentration (IC50, µM) |

|---|---|---|---|

| 1a | Methyl | (R) | 15.2 |

| 1b | Methyl | (S) | 2.5 |

| 2a | Ethyl | (R) | 12.8 |

| 2b | Ethyl | (S) | 1.9 |

| 3a | Propyl | (R) | 10.5 |

| 3b | Propyl | (S) | 1.1 |

Furthermore, the conformation of the substituent at C2 relative to the chroman-4-one ring system (axial vs. equatorial in a pseudo-chair conformation) can also impact activity. The interplay between the stereochemistry at C2 and the conformation of the dihydropyrone ring, influenced by the 5-methylsulfonyl group, highlights the intricate nature of SAR for this class of compounds. Molecular modeling and computational studies are often employed to understand these conformational preferences and their correlation with biological activity.

In essence, a comprehensive understanding of the stereochemical and conformational properties of this compound derivatives is indispensable for the rational design of potent and selective therapeutic agents. The chirality introduced by substitution and the conformational biases imposed by the bulky sulfonyl group are critical determinants of the molecule's interaction with its biological target.

Mechanistic Investigations and Biological Target Interaction of 5 Methylsulfonyl Chroman 4 One

In Vitro Biological Evaluation of 5-(Methylsulfonyl)chroman-4-one and its Analogues

The biological profile of chroman-4-ones is largely defined by the nature and position of substituents on the core ring structure. nih.gov Analogues have been evaluated against a wide array of biological targets, revealing activities ranging from enzyme inhibition to the modulation of cellular processes. nih.govnih.gov

The chroman-4-one scaffold has proven to be a versatile template for the design of inhibitors against several key enzymes implicated in human disease.

Sirtuin 2 (SIRT2): Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase involved in cellular processes like aging and cell cycle regulation. nih.govnih.gov Studies have shown that substitutions at the 2-, 6-, and 8-positions are critical for inhibitory activity, with larger, electron-withdrawing groups being favorable. nih.gov For instance, 6,8-dibromo-2-pentylchroman-4-one was found to be the most potent inhibitor in one series, with an IC₅₀ value of 1.5 μM and high selectivity over SIRT1 and SIRT3. nih.gov The inhibitory potency of these compounds directly correlates with their antiproliferative effects in cancer cells. nih.gov

Cyclooxygenase-2 (COX-2): A series of 2-phenyl-4H-chromen-4-one derivatives featuring a methylsulfonyl (MeSO₂) pharmacophore on the phenyl ring have been developed as selective COX-2 inhibitors. nih.gov The methylsulfonyl group is a key feature of several selective COX-2 inhibitors. nih.gov In this series, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one emerged as a particularly potent and selective inhibitor, with an IC₅₀ value of 0.07 μM for COX-2 and a selectivity index of 287.1, comparable to the reference drug celecoxib. nih.gov The nature and size of the substituent at the C-3 position of the chromene scaffold were found to be important for inhibitory activity. nih.gov

Pteridine Reductase 1 (PTR1): Chroman-4-one analogues have been investigated as inhibitors of PTR1, an enzyme essential for the survival of trypanosomatid parasites like Trypanosoma brucei and Leishmania major. nih.govpdbj.org This enzyme is a validated drug target as it is absent in human cells. nih.gov One of the most potent derivatives against T. brucei PTR1 (TbPTR1) exhibited an IC₅₀ value of 31 µM. nih.gov Crystallographic studies have provided detailed insights into the binding mode of these inhibitors within the enzyme's active site. nih.govpdbj.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): While direct data for this compound is unavailable, derivatives based on the related chromone (B188151) scaffold have shown significant inhibitory activity against cholinesterases. A series of novel N-substituted α-aminophosphonates bearing a chromone moiety were synthesized and evaluated, with one compound (4j) showing highly potent AChE inhibition (IC₅₀ = 0.103 µM), which was more potent than the reference drugs tacrine, galantamine, and rivastigmine. nih.gov The study indicated that compounds with aliphatic amine analogues were stronger AChE inhibitors, whereas those with aromatic amines were better BuChE inhibitors. nih.gov

DNA Topoisomerase IV: Currently, there is no available scientific literature detailing the inhibitory activity of this compound or its direct analogues against DNA Topoisomerase IV. This bacterial enzyme is a known target for quinolone antibiotics. wikipedia.orgnih.govresearchgate.netnih.gov

Below is a data table summarizing the enzyme inhibition profiles of various chroman-4-one analogues.

| Compound/Analogue Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 1.5 µM | nih.gov |

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | Cyclooxygenase-2 (COX-2) | 0.07 µM | nih.gov |

| Chroman-4-one analogue (Compound 1) | Pteridine Reductase 1 (TbPTR1) | 31 µM | nih.gov |

| Chromone-derived aminophosphonate (Compound 4j) | Acetylcholinesterase (AChE) | 0.103 µM | nih.gov |

The chroman-4-one scaffold is a constituent of various molecules exhibiting a range of anti-infective properties. nih.govmdpi.com

Antibacterial and Antifungal: The general chroman-4-one structure is associated with both antibacterial and antifungal activities. nih.gov Specific derivatives, such as 3-benzylidene-4-chromanones, have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov

Antiparasitic: The inhibition of Pteridine Reductase 1 (PTR1) by chroman-4-one derivatives directly translates to antiparasitic activity. nih.govpdbj.org These compounds have been evaluated against parasites such as Trypanosoma brucei (the agent of sleeping sickness) and Leishmania infantum (an agent of leishmaniasis). nih.gov A notable analogue demonstrated activity against both the target enzymes and the parasites, with a selectivity index greater than 7 and low toxicity, highlighting its potential for further development as an anti-trypanosomatidic agent. nih.govpdbj.org

The table below presents the anti-infective activities of chroman-4-one analogues.

| Activity Type | Target Organism | Compound Class/Analogue | Key Finding | Reference |

|---|---|---|---|---|

| Antibacterial | Gram-positive & Gram-negative bacteria | 3-benzylidene-4-chromanones | Significant activity | nih.gov |

| Antifungal | Various fungi | Chroman-4-one scaffold | General antifungal properties | nih.gov |

| Antiparasitic | Trypanosoma brucei, Leishmania infantum | Chroman-4-one analogues | Activity linked to PTR1 inhibition; Selectivity Index > 7 | nih.govpdbj.org |

Several chroman-4-one and related chromone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, often linked to their enzyme-inhibiting properties. nih.govnih.gov

Research has shown that chroman-4-one-based SIRT2 inhibitors exhibit antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.gov The potency of these compounds in inhibiting cancer cell growth correlates directly with their ability to inhibit SIRT2. nih.gov This inhibition leads to an increase in the acetylation of α-tubulin, a key component of the cytoskeleton, suggesting that SIRT2 is the likely intracellular target for their anticancer effects. nih.gov Furthermore, the broader chromone scaffold has been used to design inhibitors of anti-apoptotic Bcl-2 family members, which are crucial regulators of cell death and are often dysregulated in cancer. google.com

There is no scientific literature available that describes the modulatory effects of this compound or its analogues on the G protein-coupled receptor 55 (GPR55). GPR55 has been identified as a putative cannabinoid receptor, and its activation is known to increase intracellular calcium levels. nih.govnih.gov

Beyond direct enzyme inhibition, chroman-4-one derivatives can trigger specific cellular signaling pathways, leading to distinct physiological outcomes in both mammalian and plant cells.

Cell Cycle Arrest and Apoptosis: The antiproliferative activity of SIRT2-inhibiting chroman-4-ones is intrinsically linked to the modulation of the cell cycle. nih.govnih.gov SIRT2 itself is involved in cell cycle regulation, and its inhibition can lead to hyperacetylation of α-tubulin, which can disrupt mitotic spindle formation and induce cell cycle arrest. nih.govnih.gov Moreover, related chromone derivatives have been developed as inhibitors of Bcl-2 proteins, which are central to the intrinsic apoptosis pathway, suggesting a mechanism for inducing programmed cell death in cancer cells. google.com

Plant Immunity: Novel 4-chromanone (B43037) derivatives have been synthesized and identified as potent inducers of plant immunity. mdpi.com Specifically, a series of compounds were evaluated for their ability to protect passion fruit plants (Passiflora spp.) from the Cucumber Mosaic Virus (CMV). One derivative, 6-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide, which contains a methylsulfonyl group, showed remarkable curative and protective effects against CMV. mdpi.com This demonstrates the potential application of this chemical class in agriculture as agents that enhance a plant's natural defense mechanisms. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular interactions between chroman-4-one derivatives and their biological targets is crucial for rational drug design and optimization.

The mechanism for Pteridine Reductase 1 (PTR1) inhibition by chroman-4-one analogues has been elucidated through X-ray crystallography. nih.gov The inhibitor binds in the enzyme's active site, where the chroman-4-one moiety forms a π-sandwich between the nicotinamide (B372718) ring of the NADP⁺ cofactor and a phenylalanine residue (Phe97 in T. brucei PTR1). nih.gov Additionally, specific hydrogen bonds are formed between the inhibitor and the enzyme. For example, a hydroxyl group on the chroman-4-one can form a hydrogen bond with the phosphate (B84403) group of NADP⁺ and a serine residue (Ser95), while the carbonyl group at position 4 can bond with an arginine residue (Arg17), anchoring the molecule within the active site. nih.gov

For Sirtuin 2 (SIRT2) inhibition, the proposed mechanism involves a direct interaction with the enzyme, leading to an increase in the acetylation level of its substrate, α-tubulin. nih.gov This hyperacetylation is a downstream marker of SIRT2 inhibition and is correlated with the observed antiproliferative effects in cancer cells. nih.gov A specific binding mode consistent with structure-activity relationship (SAR) data has been proposed based on a homology model of SIRT2. nih.gov

In the case of Cyclooxygenase-2 (COX-2) inhibition, molecular modeling studies have shown that for 2-phenyl-4H-chromen-4-one derivatives, the para-methylsulfonyl (p-MeSO₂) group on the phenyl ring is oriented perfectly to fit into the secondary pocket of the COX-2 active site, interacting with key residues such as Arg513, Val523, and His90. nih.gov The carbonyl group of the chromene ring is also able to interact with Ser530, further stabilizing the complex and contributing to the selective inhibition. nih.gov

The mechanism for plant immunity induction by a 4-chromanone derivative was investigated using transcriptome analysis. mdpi.com This revealed that the compound primarily targets the abscisic acid (ABA) signaling pathway, a critical hormone signal transduction pathway in plants, thereby enhancing resistance against CMV disease. mdpi.com

Modulation of Key Enzymatic Pathways and Cellular Signaling Cascades

There is no specific information available in the scientific literature concerning the modulation of key enzymatic pathways or cellular signaling cascades by this compound. Research on the biological effects of this particular compound has not been published.

However, the parent structure, chroman-4-one, and its various derivatives have been shown to influence a wide range of biological pathways. nih.govnih.gov For example, certain chromanone derivatives have been identified as inhibitors of enzymes such as sirtuins, which are involved in cellular regulation and aging. nih.gov Others have demonstrated effects on inflammatory pathways, potentially through the modulation of signaling molecules like NF-κB. The methylsulfonyl group is an electron-withdrawing group and can influence the electronic properties of the chromanone ring system, which in turn could affect its biological activity. In other classes of molecules, methylsulfonyl groups have been associated with a range of biological activities, including anti-inflammatory and anticancer effects. Despite these general observations, the specific pathways affected by this compound remain uninvestigated.

Mechanisms Involving Subcellular Targets (e.g., Bacterial Membrane Potential Dissipation)

Specific studies on the mechanisms of action of this compound, including its effects on subcellular targets such as the dissipation of bacterial membrane potential, have not been reported in the existing scientific literature.

The chroman-4-one scaffold is present in a variety of natural and synthetic compounds with antimicrobial properties. nih.gov Some antimicrobial agents exert their effects by disrupting the integrity of the bacterial cell membrane, leading to a loss of membrane potential and subsequent cell death. While some chromanone derivatives have been shown to possess antibacterial and antifungal activity, the precise mechanisms are often not fully elucidated and are highly dependent on the specific substitution pattern of the molecule. nih.gov Without dedicated research on this compound, it is not possible to determine its subcellular targets or its potential to act as a membrane-disrupting agent.

Insights from Structural Biology: Co-crystallization Studies with Biological Targets

There are no published co-crystallization studies of this compound with any biological targets. Structural biology techniques, such as X-ray crystallography, are crucial for understanding the precise three-dimensional interactions between a ligand and its protein target at the atomic level. Such studies provide invaluable insights into the mechanism of action and can guide the rational design of more potent and selective analogs.

Computational and Theoretical Studies on 5 Methylsulfonyl Chroman 4 One

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Affinity

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery for elucidating ligand-target interactions and estimating binding affinity. For derivatives of the chroman-4-one scaffold, molecular docking has been successfully applied to understand their inhibitory mechanisms against various biological targets.

Research on chroman-4-one analogues has demonstrated their potential to inhibit a range of enzymes implicated in diseases. For instance, docking studies on chroman-4-one derivatives have identified them as inhibitors of sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative disorders. acs.org These studies revealed that the chroman-4-one core fits into the binding site, with substituents forming crucial hydrogen bonds and hydrophobic interactions. acs.org Similarly, docking simulations have been employed to investigate the binding of chromone (B188151) derivatives to the Bcr-Abl oncogene, a key target in leukemia, with calculated binding energies ranging from -6.9 to -10.16 kcal/mol, indicating strong potential affinity. nih.gov Other studies have explored chromanone hybrids as inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's disease, and as anticancer agents targeting cyclin-dependent kinase 4 (CDK4). nih.govnih.gov

In the context of 5-(Methylsulfonyl)chroman-4-one, docking simulations would predict how the molecule orients itself within a target's active site. The methylsulfonyl group, with its capacity for hydrogen bonding and polar interactions, alongside the chromanone core, would be analyzed for its specific contacts with amino acid residues. The predicted binding energy, a key output of docking software like AutoDock Vina, serves as an estimate of the ligand's binding strength. readthedocs.ioresearchgate.net A more negative binding energy generally suggests a more stable ligand-receptor complex. echemi.com

Table 1: Representative Molecular Docking Studies of Chromanone Analogues

| Compound Class | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interactions Noted |

| 4H-Chromone-tetrahydropyrimidines | Bcr-Abl Oncogene | AutoDock Vina | -6.9 to -8.5 | Interactions with the kinase domain active site. nih.gov |

| Chromone Congeners | Cyclin-Dependent Kinase 4 (CDK4) | Not Specified | Not Specified | Hydrophobic and H-bonding interactions within the active pocket. nih.gov |

| Spiroquinoxalinopyrrolidine-Chromanones | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Binding within the enzyme active site, consistent with in vitro inhibition. nih.gov |

| Chroman-4-one Analogues | Sirtuin 2 (SIRT2) | Not Specified | Not Specified | Carbonyl oxygen forms hydrogen bonds; other groups in hydrophobic pockets. acs.org |

| Benzopyran-chalcones | Human Estrogen Receptor-α (hER-α) | Not Specified | Not Specified | Interactions with amino acid residues of the binding cavity. nih.gov |

This table presents findings from studies on related chromone and chroman-4-one derivatives to illustrate the application and utility of molecular docking.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. DFT is used to determine a molecule's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to understanding its stability, reactivity, and interaction potential.

For a molecule like this compound, DFT calculations can provide valuable information. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Studies on related heterocyclic compounds containing methylsulfonyl groups have used DFT to confirm their molecular geometry and analyze their electronic characteristics, validating the reliability of these computational methods against experimental data like X-ray crystallography. Such analyses provide insights into intermolecular interactions, such as hydrogen bonds and C-H···π interactions, that stabilize crystal structures.

Table 2: Illustrative Electronic Properties from DFT Calculations for a Heterocyclic Scaffold

| Property | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecular surface. | Identifies positive (electrophilic) and negative (nucleophilic) sites for interactions. |

This table provides a representative overview of parameters obtained from DFT studies and their general importance in computational chemistry.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding Events

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a deeper understanding of the stability of a ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules.

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. Over a simulation period of nanoseconds, the system's trajectory is calculated, revealing how the ligand and protein atoms move and interact. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation, identifying the most persistent and important interactions.

In studies of related chromone derivatives targeting the Bcr-Abl oncogene, MD simulations of up to 20 nanoseconds were used to confirm the stability of the ligand-protein complex predicted by docking. nih.gov Such simulations are crucial for validating the initial docking results and ensuring that the predicted binding mode is maintained in a dynamic, solvated environment. The insights from MD simulations can reveal subtle but critical aspects of the binding event that are not apparent from static models alone.

Table 3: Typical Parameters and Outputs of an MD Simulation for a Ligand-Protein Complex

| Parameter / Analysis | Description | Purpose |

| Simulation Time | The total time duration of the simulation (e.g., 20 ns, 100 ns). | To allow the system to reach equilibrium and sample relevant conformations. |

| Force Field | A set of parameters used to describe the potential energy of the system (e.g., AMBER, GROMOS). | To accurately model the physics of atomic interactions. |

| RMSD | Root Mean Square Deviation of atomic positions. | To assess the structural stability of the protein and ligand over time. |

| RMSF | Root Mean Square Fluctuation of individual residues. | To identify flexible and rigid regions of the protein. |

| MM/PBSA or MM/GBSA | End-state method to calculate the free energy of binding. | To provide a more accurate estimation of binding affinity than docking scores. |

This table outlines common components and analyses performed in Molecular Dynamics simulation studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby accelerating the drug discovery process.

To develop a QSAR model for analogues of this compound, a dataset of related chromanone derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target would be required. For each compound in this dataset, a set of numerical descriptors is calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, 2D pharmacophore fingerprints.

3D: van der Waals volume, solvent-accessible surface area.

The model is then created using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity. A study on chromone derivatives for anti-breast cancer activity successfully used QSAR to identify key structural features required for their cytotoxic effects. nih.gov

For this compound, a QSAR model could be used to predict how modifications to its structure would affect its activity. For example, it could predict the effect of changing the substituent at another position on the chromanone ring or altering the groups attached to the sulfonyl moiety. The model would help prioritize which new analogues are most promising for synthesis and testing.

Table 4: Example of a Data Structure for a QSAR Study

| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Experimental Activity (IC50, µM) | Predicted Activity (pIC50) |

| Analogue 1 | 250.3 | 2.5 | 1 | 4 | 10.2 | 4.99 |

| Analogue 2 | 264.3 | 2.8 | 1 | 4 | 8.5 | 5.07 |

| Analogue 3 | 280.2 | 2.3 | 2 | 5 | 5.1 | 5.29 |

| Analogue 4 | 294.3 | 3.1 | 1 | 5 | 2.3 | 5.64 |

This table is a simplified, illustrative representation of the data used to build a QSAR model. Actual models often use a much larger number of complex descriptors.

Virtual Screening and De Novo Design Approaches Utilizing the this compound Scaffold

The this compound structure can serve as an excellent starting point for broader computational drug discovery campaigns, including virtual screening and de novo design.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule, such as this compound, as a template. The algorithm then searches a database for molecules with similar 2D or 3D structural features, assuming that structurally similar molecules will have similar biological activities.

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein. It involves docking thousands or millions of compounds from a chemical library into the target's binding site and scoring their potential interactions. This can identify novel scaffolds that are chemically different from known inhibitors but still fit the binding pocket.

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch. Instead of searching existing libraries, de novo design algorithms generate new molecules piece by piece (atom by atom or fragment by fragment) within the constraints of the target's binding site. The this compound scaffold could be used as a core fragment, with the algorithm suggesting various substituents or modifications to optimize binding affinity and other desirable properties.

Both virtual screening and de novo design are powerful strategies for lead generation. They leverage the structural information of a promising scaffold like this compound to explore a vast chemical space efficiently, significantly increasing the chances of discovering potent and novel drug candidates.

Table 5: Computational Drug Design Strategies Employing a Core Scaffold

| Strategy | Approach | Starting Information | Goal |

| Ligand-Based Virtual Screening | Searches for similar molecules | A known active ligand (e.g., this compound) | Identify diverse compounds with similar pharmacophores. |

| Structure-Based Virtual Screening | Docks library compounds into a target | 3D structure of the target protein | Identify compounds that fit the binding site, regardless of scaffold. |

| De Novo Design | Builds novel molecules computationally | 3D structure of the target and optional starting fragments | Generate entirely new chemical entities with optimized properties for the target. |

Advanced Research Avenues and Future Perspectives for 5 Methylsulfonyl Chroman 4 One

Development of 5-(Methylsulfonyl)chroman-4-one as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that can be used to study biological systems by selectively interacting with a specific target, such as a protein. The development of this compound as a chemical probe holds the potential to unravel complex biological pathways. The chroman-4-one scaffold itself has been identified as a versatile starting point for the synthesis of biologically active compounds. The introduction of a methylsulfonyl group at the 5-position could confer specific binding properties, making it a candidate for targeting particular enzymes or receptors.

The design of a chemical probe requires a deep understanding of structure-activity relationships. Future research would need to focus on synthesizing analogs of this compound and evaluating their binding affinity and selectivity for various biological targets. This could involve techniques like affinity chromatography and mass spectrometry to identify protein interactions. Furthermore, the incorporation of a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, onto the chroman-4-one scaffold would be essential for visualizing and tracking the probe within a biological system.

Strategies for Scaffold Hybridization and Prodrug Design

Scaffold hybridization , the combination of two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to create compounds with improved or novel activities. The chroman-4-one scaffold can be hybridized with other heterocyclic rings or functional groups known to interact with specific biological targets. For instance, combining the this compound core with moieties known to inhibit enzymes like cyclooxygenase or lipoxygenase could lead to potent anti-inflammatory agents.

Prodrug design is another critical strategy to enhance the pharmacokinetic properties of a drug candidate, such as its solubility, stability, and bioavailability. For this compound, a prodrug approach could involve modifying the ketone group at the 4-position or other suitable positions on the aromatic ring. For example, converting the ketone to a ketal or an oxime could create a prodrug that is inactive until it is metabolized in the body to release the active chroman-4-one derivative. This approach can help in overcoming issues like poor absorption or rapid metabolism.

| Strategy | Description | Potential Advantage for this compound |

| Scaffold Hybridization | Combining the chroman-4-one core with other pharmacophores. | Creation of multi-target agents with enhanced efficacy. |

| Prodrug Design | Chemical modification to create a bioreversible derivative. | Improved solubility, stability, and targeted drug delivery. |

Exploration of this compound in Emerging Therapeutic Areas Beyond Current Findings

While the therapeutic potential of the broader chroman-4-one class has been explored in areas like cancer and inflammation, the specific applications of this compound remain largely uncharted territory. The presence of the electron-withdrawing methylsulfonyl group could significantly alter the electronic properties of the chroman-one ring system, potentially leading to novel biological activities.

Future research should explore the efficacy of this compound in a wider range of diseases. For example, neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, and multi-target drugs are considered a promising therapeutic approach. The chroman-4-one scaffold has already shown promise in this area. Investigating the neuroprotective effects of this compound could open up new avenues for the treatment of these debilitating conditions. Other potential areas of exploration include metabolic disorders and infectious diseases, where the unique structural features of this compound might offer therapeutic advantages.

Integration with High-Throughput Screening and Omics Technologies for Target Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or cellular model. Integrating this compound and its derivatives into HTS campaigns could accelerate the identification of its biological targets and mechanisms of action. By screening against a panel of kinases, proteases, or other enzyme classes, researchers can quickly identify potential protein partners for this compound.

Omics technologies , such as genomics, proteomics, and metabolomics, provide a global view of the molecular changes within a cell or organism in response to a particular stimulus. Treating cells with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can provide valuable clues about its mode of action and potential off-target effects. This integrated approach can help to build a comprehensive understanding of the compound's biological activity and guide further drug development efforts.

Future Directions in Synthetic Route Optimization and Scalability

The development of any new chemical entity for therapeutic use requires a robust and scalable synthetic route. While general methods for the synthesis of chroman-4-ones are known, the specific synthesis of this compound may present unique challenges. Future research in this area should focus on developing an efficient and cost-effective synthesis that can be readily scaled up for the production of larger quantities of the compound.

This may involve exploring novel catalytic methods, optimizing reaction conditions, and minimizing the number of synthetic steps. A scalable synthesis is crucial for enabling extensive preclinical and, eventually, clinical studies. The development of a practical synthetic route would be a significant step towards realizing the therapeutic potential of this compound.

Contribution of this compound Research to the Broader Field of Heterocyclic Chemistry and Drug Discovery

The study of this compound, although in its infancy, has the potential to make significant contributions to the broader fields of heterocyclic chemistry and drug discovery. The exploration of its synthesis and biological activity will expand the chemical space of chroman-4-one derivatives and provide new insights into the structure-activity relationships of this important scaffold.

Furthermore, the identification of novel biological targets and therapeutic applications for this compound could pave the way for the development of new classes of drugs. The challenges and successes encountered in the research of this compound will provide valuable lessons for the design and development of other heterocyclic compounds as therapeutic agents. Ultimately, research into this specific molecule will contribute to the collective knowledge base that drives innovation in medicinal chemistry.

Q & A

Basic: What synthetic methodologies are effective for preparing 5-(methylsulfonyl)chroman-4-one, and how can reaction conditions be optimized?

Answer:

The chroman-4-one scaffold is typically synthesized via Michael addition followed by cyclization. For sulfonyl derivatives like this compound, post-functionalization of the chroman-4-one core with methylsulfonyl groups is common. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.

- Temperature control : Reactions at 60–80°C minimize side reactions while ensuring complete sulfonyl group incorporation.

- Catalyst use : Lewis acids (e.g., AlCl₃) can accelerate sulfonation .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves intermediates .

Basic: How is the structural conformation of sulfonyl-substituted chroman-4-ones characterized, and what crystallographic features are critical?

Answer:

X-ray crystallography is the gold standard for structural elucidation. Key features include:

- Ring conformation : The chroman-4-one ring adopts an envelope conformation , with the sulfonyl-bearing carbon as the "flap" .

- Intermolecular interactions : C–H⋯O hydrogen bonds stabilize the 3D lattice, critical for packing efficiency .

- Sulfonyl group orientation : Dihedral angles between the sulfonyl group and the chroman-4-one plane (typically 70–85°) influence steric and electronic properties .

Advanced: What mechanistic insights explain the bioactivity of this compound against bacterial pathogens?

Answer:

Studies on analogous sulfonyl derivatives (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) reveal:

- EPS biosynthesis inhibition : Quantify extracellular polymeric substance (EPS) reduction via colorimetric assays (e.g., phenol-sulfuric acid method). At 20 μg/mL, EPS inhibition rates reach ~94% .

- Gene expression modulation : RT-qPCR shows downregulation of gumB, gumG, and gumM (key EPS biosynthesis genes) by >85% .

- Biofilm disruption : Crystal violet staining confirms reduced biofilm formation, correlating with pathogenicity loss .

Advanced: How do enzymatic assays resolve contradictions in antioxidant vs. pro-oxidant effects of sulfonyl chroman-4-ones?

Answer:

Contradictory results arise from assay-specific conditions. A tiered approach is recommended:

In vitro radical scavenging : DPPH/ABTS assays (pH 7.4, 25°C) test direct antioxidant capacity.

Cellular ROS modulation : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) to assess pro-oxidant effects under oxidative stress.

Enzyme interaction studies : Molecular docking with SOD/POD enzymes identifies binding affinities. For example, sulfonyl groups may sterically hinder enzyme active sites, altering activity .

Methodological: How can researchers design robust in vivo models to evaluate sulfonyl chroman-4-one bioactivity?

Answer:

Adapt protocols from plant-pathogen studies:

- Greenhouse trials : Treat Xanthomonas oryzae-infected rice with this compound (50–200 ppm). Measure disease incidence (%) and chlorophyll retention (SPAD meter) .

- Field trials : Apply foliar sprays at early infection stages. Use randomized block designs to control environmental variability .

- Biochemical markers : Monitor SOD/POD activity via nitroblue tetrazolium (NBT) and guaiacol oxidation assays, respectively .

Advanced: What strategies address discrepancies in SAR studies of sulfonyl chroman-4-ones?

Answer:

Discrepancies arise from substitution patterns and assay variability. Mitigation strategies include:

- Consistent substituent positioning : Compare para- vs. meta-sulfonyl derivatives using matched molecular pairs.

- Standardized bioassays : Use fixed bacterial strains (e.g., Xoo PXO99A) and MIC protocols .

- Computational validation : DFT calculations (e.g., HOMO/LUMO energies) predict electron-withdrawing effects of sulfonyl groups, correlating with bioactivity .

Methodological: How to analyze metabolic stability of sulfonyl chroman-4-ones in pharmacokinetic studies?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) assess interactions with CYP3A4/2D6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.